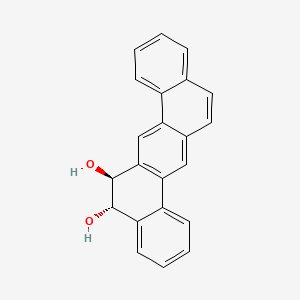
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This specific compound is a dihydrodiol derivative of dibenz(a,h)anthracene, which is known for its carcinogenic properties. The compound is of interest due to its potential biological activities and its role in environmental pollution studies.
Métodos De Preparación
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several synthetic routes, including:
Osmium Tetroxide Method: Dibenz(a,h)anthracene is treated with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the dihydrodiol compound.
Microbial Transformation: Certain microorganisms can metabolize dibenz(a,h)anthracene to produce the dihydrodiol derivative.
Chemical Catalysis: Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the aromatic rings under controlled conditions.
Industrial production methods are less common due to the compound’s specific research applications and potential toxicity.
Análisis De Reacciones Químicas
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydrodiol back to the parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions include quinones, reduced hydrocarbons, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, including its potential genotoxic and carcinogenic effects.
Medicine: Research into its effects on cellular processes and its potential role in cancer development is ongoing.
Industry: While not widely used industrially, it serves as a reference compound in environmental pollution studies and the development of analytical methods for detecting PAHs.
Mecanismo De Acción
The mechanism of action of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, further metabolizing the compound into reactive intermediates that can damage cellular macromolecules.
Comparación Con Compuestos Similares
Similar compounds to (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene include other PAH derivatives such as:
Benzo(a)pyrene: Another well-known carcinogenic PAH with similar biological effects.
Dibenz(a,h)anthracene: The parent compound from which the dihydrodiol derivative is synthesized.
Chrysene: A PAH with four fused benzene rings, also known for its carcinogenic properties.
The uniqueness of this compound lies in its specific dihydrodiol structure, which influences its reactivity and biological interactions compared to other PAHs.
Propiedades
Número CAS |
105453-66-5 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
Clave InChI |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



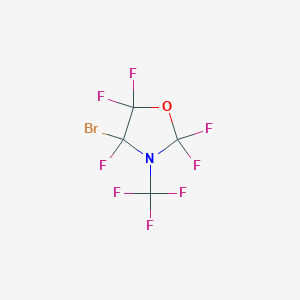
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
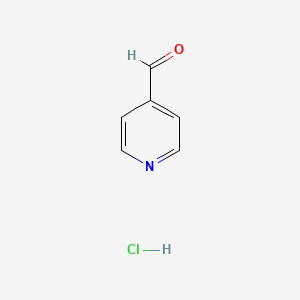
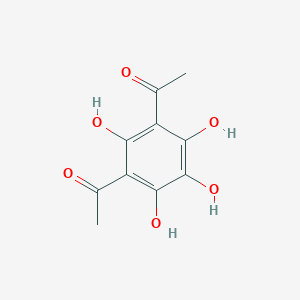
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
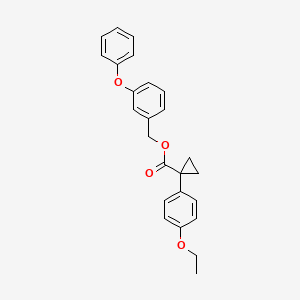
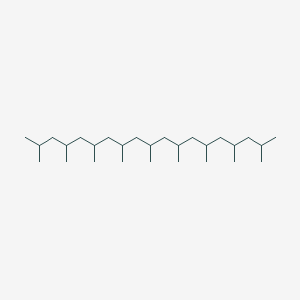

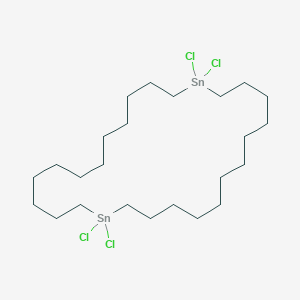
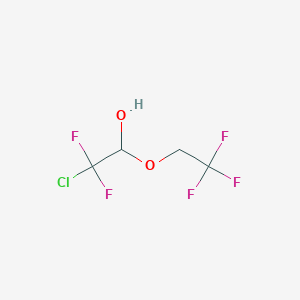
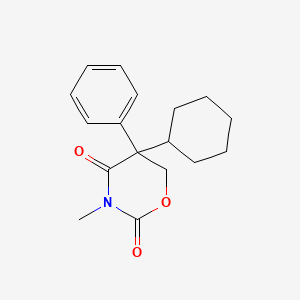
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
